(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorine atom and a hydroxyl group attached to a phenyl ring, which is connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of E. coli coexpressing methylmalonyl CoA synthase, methylmalonyl CoA reductase, and malonate transmembrane protein . This biocatalytic approach provides an environmentally friendly and efficient method for synthesizing the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale biocatalytic processes. These processes leverage genetically engineered microorganisms to produce the compound in high yields under controlled conditions. The use of biocatalysts offers advantages such as reduced environmental impact and improved safety compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can produce a variety of substituted derivatives.
Scientific Research Applications
(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the fluorine atom, resulting in different chemical properties.
(2S)-2-Amino-3-(2-chloro-3-hydroxyphenyl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and stability.
(2S)-2-Amino-3-(2-bromo-3-hydroxyphenyl)propanoic acid: Features a bromine atom, which affects its chemical behavior compared to the fluorinated compound .
Uniqueness
The presence of the fluorine atom in (2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid imparts unique properties such as increased stability, enhanced binding affinity, and improved bioavailability. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
VMIZXNIWIKTWDQ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)F)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CC(C(=O)O)N |
Origin of Product |
United States |
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